2-Chloro-4-methylbenzotrifluoride
Overview
Description
2-Chloro-4-methylbenzotrifluoride, also known as 2-Chloro-4-methyl-1-(trifluoromethyl)benzene, is a halogenated aromatic compound with the molecular formula C8H6ClF3 and a molecular weight of 194.58 g/mol . This compound is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various industrial and research applications due to its unique chemical properties.
Scientific Research Applications
2-Chloro-4-methylbenzotrifluoride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
Target of Action
This compound is primarily used in organic synthesis
Biochemical Pathways
As a chemical intermediate, it is primarily involved in synthetic reactions rather than biological pathways .
Result of Action
As a chemical intermediate, its primary role is in the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methylbenzotrifluoride. For instance, its reactivity may be influenced by temperature, pH, and the presence of other chemicals. It should be stored in a dry, room temperature environment .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-methylbenzotrifluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body . These interactions can lead to the formation of reactive intermediates that may affect cellular processes.
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in cellular function. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which can result in altered drug metabolism . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause toxic or adverse effects, including liver damage and disruptions in metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of metabolites in the body. Additionally, it may interact with cofactors that are essential for enzymatic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylbenzotrifluoride can be synthesized through several methods. One common approach involves the reaction of 2-chlorotoluene with trifluoromethylating agents under specific conditions . Another method includes the use of carbon tetrachloride and 3-chlorotoluene as starting materials .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as chlorination, methylation, and trifluoromethylation, followed by purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methylbenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions include substituted benzotrifluorides, carboxylic acids, aldehydes, and reduced derivatives .
Comparison with Similar Compounds
- 2-Chloro-4-methylbenzotrifluoride
- 4-Methylbenzotrifluoride
- 2-Chlorobenzotrifluoride
Comparison: this compound is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds like 4-Methylbenzotrifluoride and 2-Chlorobenzotrifluoride .
Properties
IUPAC Name |
2-chloro-4-methyl-1-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDYNLHQHOFWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371483 | |
Record name | 2-Chloro-4-methylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74483-46-8 | |
Record name | 2-Chloro-4-methylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methylbenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.